molecular formula C8H4IN3 B1424208 4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190310-69-0

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No. B1424208
CAS RN: 1190310-69-0
M. Wt: 269.04 g/mol
InChI Key: XJPUOSRBTJCEQA-UHFFFAOYSA-N
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Description

“4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are known to exhibit potent activities against various targets, such as Fibroblast Growth Factor Receptors (FGFRs) and human neutrophil elastase .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in various studies . The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of activity . Conversely, the introduction of certain substituents at position 5 was tolerated, with retention of activity .


Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives plays a crucial role in their activity. For instance, bulky and/or lipophilic substituents at position 5 probably interact with the large pocket of the enzyme site and allow Michaelis complex formation .

Scientific Research Applications

Cancer Therapeutics

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Targeting FGFRs represents an attractive strategy for cancer therapy, and compounds derived from this molecule have shown promise in inhibiting cancer cell proliferation and inducing apoptosis .

Diabetes Management

Derivatives of this compound have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose . This includes conditions such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis of FGFR Inhibitors

The molecule serves as a precursor in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . These derivatives are being developed as lead compounds for further optimization in the creation of FGFR inhibitors, which are under clinical investigation for the treatment of various cancers .

Biological Activity Analysis

The structure of 4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile is closely related to purine bases adenine and guanine, making it of interest to medicinal chemists . Its derivatives are analyzed for their biological activity, which includes their potential as therapeutic agents due to their structural similarity to naturally occurring nucleotides .

Drug Design and Optimization

This compound is used in drug design as a scaffold for creating small molecules with low molecular weight, which is beneficial for subsequent optimization in drug development . Its derivatives are evaluated for their effects on cell migration and invasion abilities, which are crucial parameters in the development of anti-cancer drugs .

Study of Signal Transduction Pathways

The compound and its derivatives are used to study signal transduction pathways, particularly the FGF–FGFR axis, which is involved in organ development, cell proliferation and migration, angiogenesis, and other processes . Understanding these pathways can lead to the development of new therapeutic strategies for various diseases.

Mechanism of Action

Pyrrolopyridine derivatives have been found to inhibit various targets. For instance, they have shown potent inhibitory activity against FGFRs , which play an essential role in various types of tumors. They also inhibit human neutrophil elastase, a potent protease involved in a variety of pathologies affecting the respiratory system .

Future Directions

The future directions for the research on pyrrolopyridine derivatives could involve the development of more potent and selective inhibitors for various targets. This could lead to the development of effective therapeutics for various diseases .

properties

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPUOSRBTJCEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CC(=C21)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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